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Compound of Interest

Compound Name: Methanesulfonic anhydride

Cat. No.: B054373

In the landscape of organic synthesis, the activation of hydroxyl groups is a pivotal step for a
myriad of transformations. Among the arsenal of reagents for this purpose, sulfonic anhydrides
stand out for their efficacy in converting alcohols to sulfonates, thereby transforming a poor
leaving group (hydroxyl) into an excellent one. This guide provides an in-depth comparison of
two prominent sulfonic anhydrides: methanesulfonic anhydride (Ms20) and
trifluoromethanesulfonic anhydride (Tf20), also known as triflic anhydride. This comparison is
tailored for researchers, scientists, and drug development professionals to facilitate an
informed choice of reagent based on reactivity, reaction conditions, and substrate scope.

Unveiling the Reactivity Landscape: A Quantitative
Comparison

The fundamental difference in the reactivity of methanesulfonic anhydride and triflic
anhydride stems from the stability of their corresponding leaving groups: the methanesulfonate
(mesylate, -OMs) and the trifluoromethanesulfonate (triflate, -OTf) anions. The triflate anion is
one of the best-known leaving groups in organic chemistry due to the powerful electron-
withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative
charge. This superior stability translates to a significantly higher reactivity for triflic anhydride.

A guantitative measure of leaving group ability can be inferred from the acidity of the conjugate
acids, methanesulfonic acid (MsOH) and triflic acid (TfOH). A stronger acid corresponds to a
more stable conjugate base, and therefore, a better leaving group.
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As the data indicates, triflic acid is a superacid, orders of magnitude more acidic than
methanesulfonic acid. This vast difference in acidity underscores the exceptional stability of the
triflate anion, making triflic anhydride a far more potent electrophile than methanesulfonic
anhydride. Consequently, reactions with triflic anhydride are generally much faster and can
proceed under milder conditions, often being effective for the sulfonylation of even hindered or
unreactive alcohols.

In the Trenches: Experimental Protocols

To provide a practical perspective, the following are representative experimental protocols for
the sulfonylation of a primary alcohol using both methanesulfonic anhydride and triflic
anhydride.

Mesylation of a Primary Alcohol using Methanesulfonic
Anhydride

This protocol outlines a general procedure for the formation of a mesylate from a primary
alcohol.

Procedure:

e To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.2
M) is added triethylamine (1.5 eq.).

e The mixture is cooled to 0 °C in an ice bath.

+ Methanesulfonic anhydride (1.2 eq.) is added portion-wise, maintaining the temperature at
0 °C.[1]
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The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).
Reaction times can vary from 30 minutes to a few hours.[1]

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of
sodium bicarbonate (NaHCO3).

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na2S0.), filtered, and concentrated under reduced pressure to yield the crude mesylate,
which can be purified by column chromatography if necessary.[2]

Triflation of a Primary Alcohol using Triflic Anhydride

This protocol provides a general method for the highly efficient conversion of a primary alcohol

to a triflate.

Procedure:

A solution of the primary alcohol (1.0 eqg.) and a non-nucleophilic base such as pyridine (1.5
eg.) or 2,6-lutidine is prepared in anhydrous dichloromethane (DCM, 0.1-0.2 M).

The solution is cooled to -78 °C or 0 °C.

Triflic anhydride (1.2 eq.) is added dropwise to the stirred solution.[3] Reactions are typically
very rapid, often completing within minutes to an hour.

The reaction progress is monitored by TLC.

Once the starting material is consumed, the reaction is quenched with saturated aqueous
NaHCOs or water.

The mixture is allowed to warm to room temperature, and the layers are separated.
The aqueous phase is extracted with DCM.

The combined organic extracts are washed with brine, dried over Na2SOa4, filtered, and
concentrated in vacuo. The crude triflate is often used directly in the next step due to its high
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reactivity, but can be purified by chromatography on silica gel if required.[4]

Visualizing the Reaction: The Sulfonylation
Mechanism

The sulfonylation of an alcohol with a sulfonic anhydride proceeds through a nucleophilic attack
of the alcohol's oxygen atom on one of the sulfur atoms of the anhydride. A base is typically
added to neutralize the sulfonic acid byproduct, driving the reaction to completion.

Reactants Intermediate Products

R-OH Nucleophilic Attack R'SO-0-SO3R' Formation .{ R-O(H*)-SO:R' + R'SO3~ j
. Deprotonation '
IntermediateBase R-OSOzR

Click to download full resolution via product page

Caption: Generalized mechanism for the sulfonylation of an alcohol.

Concluding Remarks: Choosing the Right Tool for
the Job

The choice between methanesulfonic anhydride and triflic anhydride is dictated by the
specific requirements of the synthetic task at hand.

» Methanesulfonic anhydride is a reliable and cost-effective reagent for the activation of
most primary and many secondary alcohols.[5] It offers a good balance of reactivity and
stability, and the resulting mesylates are valuable intermediates for substitution and
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elimination reactions.[6] An advantage of using methanesulfonic anhydride over
methanesulfonyl chloride is the avoidance of chlorinated byproducts.[5]

« Triflic anhydride is the reagent of choice when high reactivity is paramount.[7] It is particularly
useful for the sulfonylation of unreactive or sterically hindered alcohols where
methanesulfonic anhydride may be sluggish or ineffective. The exceptional leaving group
ability of the triflate group facilitates subsequent reactions, often allowing them to proceed
under milder conditions and with shorter reaction times. However, the high reactivity of triflic
anhydride also necessitates more careful handling, and the resulting triflates are generally
less stable than mesylates.

In summary, for routine transformations of simple alcohols, methanesulfonic anhydride
provides an excellent and economical option. For challenging substrates or when subsequent
reactions require a super leaving group, the superior reactivity of triflic anhydride makes it the
indispensable tool for the synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b054373#comparing-the-reactivity-of-
methanesulfonic-anhydride-and-triflic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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